Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethyl ester group, an amino group, and a tetrahydrobenzofuran ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps involving alkylation, cyclization, and esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzofuran derivatives, while reduction of the ester group may produce benzofuran alcohols .
Scientific Research Applications
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives such as:
Uniqueness
The unique combination of functional groups in this compound, including the ethyl ester, amino group, and tetrahydrobenzofuran ring, distinguishes it from other benzofuran derivatives. This unique structure contributes to its specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 3-amino-7,7-dimethyl-5,6-dihydro-4H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-12(15)10-9(14)8-6-5-7-13(2,3)11(8)17-10/h4-7,14H2,1-3H3 |
InChI Key |
UKFMWGLSKAMGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(CCC2)(C)C)N |
Origin of Product |
United States |
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